

# Molecular weight of 4-Chloro-7,8-difluoroquinoline

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## Compound of Interest

Compound Name: 4-Chloro-7,8-difluoroquinoline

Cat. No.: B1463156

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An In-depth Technical Guide to **4-Chloro-7,8-difluoroquinoline**: Synthesis, Characterization, and Application

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Chloro-7,8-difluoroquinoline**, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core physicochemical properties, outline a robust synthetic pathway, explore its characteristic reactivity, and discuss its potential applications as an advanced building block in drug discovery and development.

## Core Physicochemical Properties

**4-Chloro-7,8-difluoroquinoline** is a solid, poly-substituted aromatic heterocycle. The strategic placement of its substituents—a reactive chlorine atom at the 4-position and two fluorine atoms on the carbocyclic ring—creates a unique electronic profile that makes it a valuable intermediate for chemical synthesis. The electron-withdrawing nature of the fluorine atoms and the quinoline nitrogen significantly influences the molecule's reactivity, particularly for nucleophilic substitution reactions.

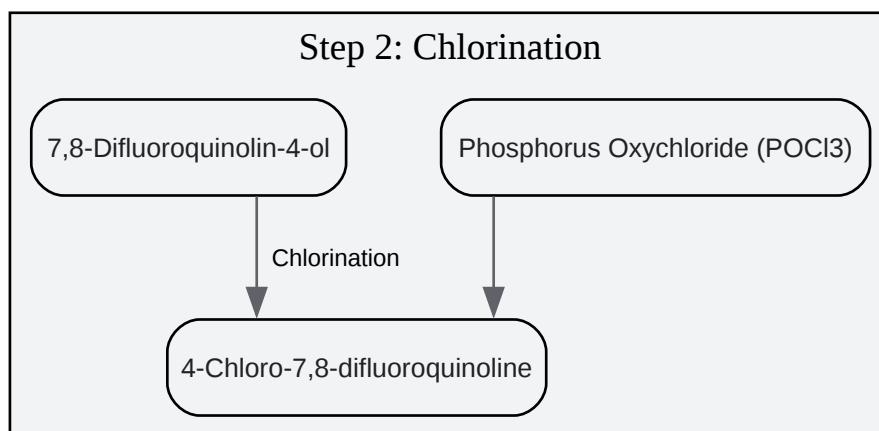
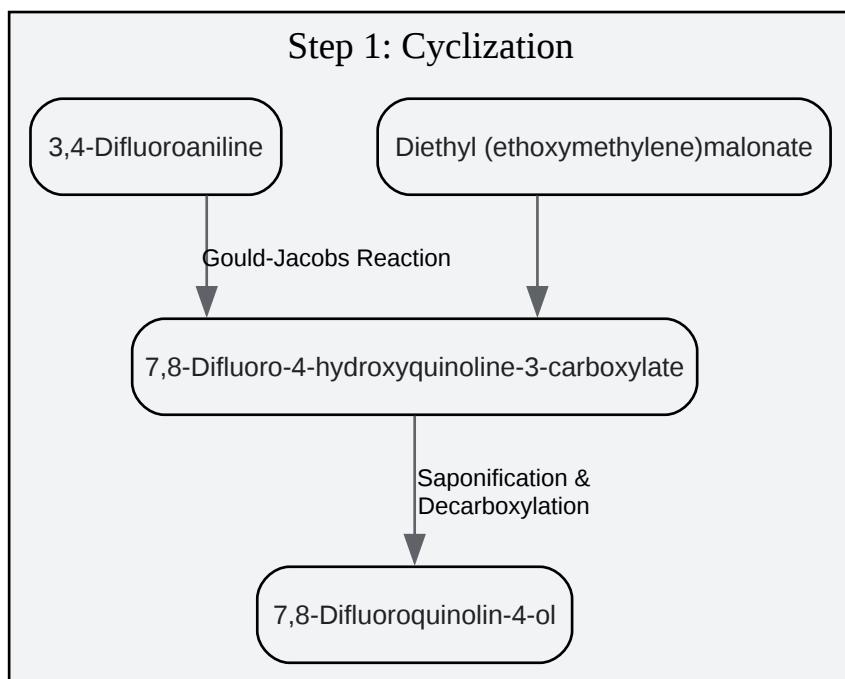
A summary of its key identifiers and properties is presented below for quick reference.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>4</sub> ClF <sub>2</sub> N	<a href="#">[1]</a>
Molecular Weight	199.59 g/mol	<a href="#">[1]</a>
CAS Number	1189105-64-3	<a href="#">[1]</a>
Appearance	Solid	
InChI Key	JFSJHYFLFBTQL- UHFFFAOYSA-N	<a href="#">[2]</a>
SMILES String	FC(C1=NC=CC(Cl)=C1C=C2) =C2F	
Monoisotopic Mass	199.00003 Da	<a href="#">[2]</a>

## Synthesis and Purification Workflow

The synthesis of 4-chloroquinolines is a well-established process in organic chemistry, typically involving the chlorination of a 4-hydroxyquinoline (or its tautomer, quinolin-4-one) precursor.[\[3\]](#) This transformation is most commonly achieved using phosphorus oxychloride (POCl<sub>3</sub>), which acts as both the chlorinating agent and a dehydrating agent.

The logical synthetic precursor to **4-Chloro-7,8-difluoroquinoline** is 7,8-difluoroquinolin-4-ol. This intermediate can be prepared through cyclization reactions, such as the Gould-Jacobs reaction, starting from a suitably substituted aniline, in this case, 3,4-difluoroaniline. The overall synthetic strategy is a robust and scalable two-step process.



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Caption: Proposed two-step synthesis of **4-Chloro-7,8-difluoroquinoline**.

## Experimental Protocol: Synthesis of 4-Chloro-7,8-difluoroquinoline

Disclaimer: This protocol is a representative procedure based on established chemical literature for analogous compounds and should be performed by trained personnel with appropriate safety precautions.

### Step 1: Synthesis of 7,8-Difluoroquinolin-4-ol (Precursor)

- Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3,4-difluoroaniline (1.0 equiv) and diethyl (ethoxymethylene)malonate (1.05 equiv).
- Condensation: Heat the mixture at 120-130 °C for 2 hours. The intermediate anilinomethylene malonate will form.
- Cyclization: Add the reaction mixture to a preheated high-boiling point solvent such as diphenyl ether (Dowtherm A) at 240-250 °C. Maintain this temperature for 30-60 minutes to effect thermal cyclization.
- Work-up: Allow the mixture to cool to below 100 °C and dilute with hexane to precipitate the crude ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate. Filter the solid.
- Hydrolysis & Decarboxylation: Reflux the crude ester in an aqueous solution of sodium hydroxide (10-20%) until the ester is fully saponified (monitored by TLC). Cool the solution and acidify with concentrated HCl to a pH of ~2-3 to precipitate the carboxylic acid. Continue heating to effect decarboxylation until gas evolution ceases.
- Isolation: Cool the mixture and filter the resulting precipitate. Wash the solid with water and dry under a vacuum to yield 7,8-difluoroquinolin-4-ol.

### Step 2: Chlorination to 4-Chloro-7,8-difluoroquinoline

- Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), carefully add 7,8-difluoroquinolin-4-ol (1.0 equiv) to an excess of phosphorus oxychloride ( $\text{POCl}_3$ , 5-10 equiv).<sup>[3]</sup>
- Chlorination: Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The reaction should become a clear, dark solution.
- Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step.

- Neutralization: Basify the acidic aqueous solution with a cold concentrated solution of sodium hydroxide or ammonium hydroxide to a pH of 8-9, keeping the temperature low. This will precipitate the crude product.
- Purification: Filter the crude solid, wash thoroughly with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or purification by column chromatography on silica gel will yield the pure **4-Chloro-7,8-difluoroquinoline**.

## Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecule, ensuring its identity and purity.

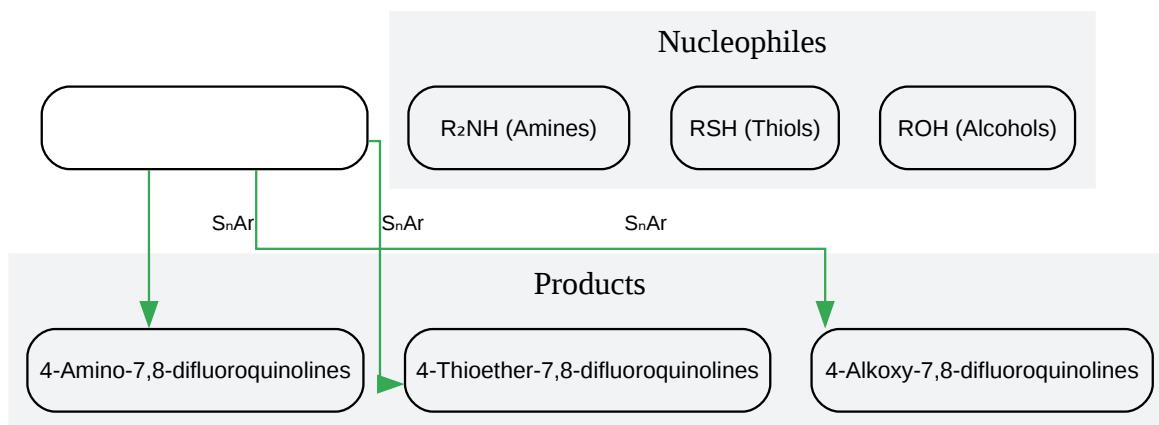
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent protonated molecular ion  $[M+H]^+$  at  $m/z$  200.0073.<sup>[2]</sup> The isotopic pattern for a single chlorine atom ( $^{35}\text{Cl}/^{37}\text{Cl}$  ratio of approximately 3:1) would be a key diagnostic feature.
- Infrared (IR) Spectroscopy: Characteristic peaks would include C=C and C=N stretching vibrations in the  $1600\text{-}1450\text{ cm}^{-1}$  region, C-Cl stretching around  $800\text{-}700\text{ cm}^{-1}$ , and C-F stretching in the  $1300\text{-}1100\text{ cm}^{-1}$  range.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR are critical for structural elucidation. The difluoro-substitution pattern creates complex but informative splitting patterns due to H-F and C-F coupling.

Nucleus	Expected Chemical Shift (δ) Range (ppm)	Key Features and Coupling
<sup>1</sup> H NMR	7.0 - 9.0	Four distinct aromatic proton signals. Protons on the quinoline ring will exhibit coupling to each other and potentially long-range coupling to the fluorine atoms.
<sup>13</sup> C NMR	110 - 160	Nine distinct carbon signals. Carbons C-7 and C-8 will appear as doublets due to direct C-F coupling ( <sup>1</sup> J <sub>CF</sub> ), which is typically large (240-260 Hz).
<sup>19</sup> F NMR	-120 to -150	Two distinct fluorine signals, likely showing ortho F-F coupling to each other and coupling to adjacent aromatic protons.

## Chemical Reactivity and Derivatization

The primary site of reactivity on **4-Chloro-7,8-difluoroquinoline** is the C4 carbon. The chlorine atom at this position is highly activated towards nucleophilic aromatic substitution (S<sub>N</sub>Ar). This activation is a consequence of the strong electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex.

This reactivity makes the molecule an excellent scaffold for introducing a wide variety of functional groups, including amines, alcohols, thiols, and carbon nucleophiles. This is a cornerstone of its utility in building diverse molecular libraries for drug discovery.[4]



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Caption: Key nucleophilic substitution reactions at the C4 position.

## Representative Protocol: Synthesis of a 4-Amino-7,8-difluoroquinoline Derivative

- Reaction Setup: Combine **4-Chloro-7,8-difluoroquinoline** (1.0 equiv), the desired amine (e.g., morpholine, 1.5-2.0 equiv), and a non-nucleophilic base such as potassium carbonate ( $K_2CO_3$ ) or diisopropylethylamine (DIPEA) (2.0 equiv) in a solvent like DMF or NMP.
- Reaction: Heat the mixture to 100-140 °C and monitor by TLC until the starting material is consumed.
- Work-up: Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

## Applications in Research and Drug Discovery

The quinoline core is a privileged scaffold in medicinal chemistry. The 4,7-disubstituted quinoline motif, in particular, is the backbone of several blockbuster antimalarial drugs,

including chloroquine and hydroxychloroquine.<sup>[3]</sup> Halogen atoms, especially chlorine and fluorine, are frequently incorporated into drug candidates to modulate metabolic stability, binding affinity, and pharmacokinetic properties.<sup>[5][6]</sup>

Given this context, **4-Chloro-7,8-difluoroquinoline** serves as a high-value starting material for:

- Antimalarial Drug Development: As a direct analogue of the 4,7-dichloroquinoline intermediate used for chloroquine synthesis.<sup>[3]</sup>
- Kinase Inhibitors: Many kinase inhibitors feature a quinoline or quinazoline core that binds to the ATP pocket of the enzyme.
- Antifungal and Antibacterial Agents: Functionalized quinolines have demonstrated a broad spectrum of antimicrobial activities.<sup>[7]</sup>
- Materials Science: The rigid, aromatic structure is suitable for developing novel organic electronic materials.

## Safety and Handling

Proper handling of **4-Chloro-7,8-difluoroquinoline** is essential due to its potential hazards.

- Hazard Classification: The compound is classified as acutely toxic if swallowed (Acute Tox. 4, H302) and can cause serious eye damage (Eye Dam. 1, H318).
- Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.<sup>[8][9]</sup>
- Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.<sup>[10]</sup>
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.<sup>[11]</sup>
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

## Conclusion

**4-Chloro-7,8-difluoroquinoline** is a versatile and reactive chemical intermediate with significant potential for academic and industrial research. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity at the C4 position make it an ideal starting point for the creation of complex molecular architectures. Researchers in drug discovery and materials science can leverage this building block to accelerate the development of novel, high-performance compounds.

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